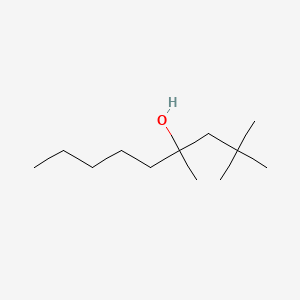

2,2,4-Trimethylnonan-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

5340-65-8 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2,2,4-trimethylnonan-4-ol |

InChI |

InChI=1S/C12H26O/c1-6-7-8-9-12(5,13)10-11(2,3)4/h13H,6-10H2,1-5H3 |

InChI Key |

BIXQLJRIWQTNBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(CC(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,4 Trimethylnonan 4 Ol and Its Derivatives

Strategies for Carbon-Carbon Bond Formation Leading to Tertiary Alcohols

The synthesis of tertiary alcohols, such as 2,2,4-trimethylnonan-4-ol, presents a significant challenge in organic chemistry due to the steric hindrance around the quaternary carbon center. The formation of the carbon-carbon bonds required to create these structures often necessitates specialized synthetic methods.

One of the most common and versatile methods for the synthesis of tertiary alcohols is the addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones. rutgers.edu For the synthesis of this compound, this would involve the reaction of an appropriate ketone with a suitable organometallic reagent. For instance, the reaction of 2,2-dimethyl-4-nonanone with a methyl Grignard reagent or the reaction of 2-nonanone (B1664094) with a tert-butyl Grignard reagent could potentially yield the desired product. However, the high steric hindrance of the reactants can lead to side reactions like enolization and reduction, diminishing the yield of the desired tertiary alcohol. organic-chemistry.org To overcome these challenges, specialized catalytic systems have been developed to enhance the efficiency of these addition reactions. organic-chemistry.org

Table 1: Grignard-based Synthetic Routes to this compound

| Ketone Reactant | Grignard Reagent | Potential Issues |

| 2,2-Dimethyl-4-nonanone | Methylmagnesium halide | Steric hindrance, enolization |

| 2-Nonanone | tert-Butylmagnesium halide | High steric hindrance, low reactivity |

Enantioselective and Diastereoselective Approaches to Highly Congested Tertiary Alcohols

Achieving stereocontrol in the synthesis of highly congested tertiary alcohols is a key area of research. nih.gov Enantioselective and diastereoselective methods are crucial for obtaining specific stereoisomers of chiral molecules, which can have distinct biological activities or material properties.

For the synthesis of chiral tertiary alcohols, asymmetric addition of organometallic reagents to ketones is a powerful strategy. nih.gov This can be achieved using chiral catalysts or auxiliaries that direct the approach of the nucleophile to one face of the ketone, leading to the preferential formation of one enantiomer. While specific enantioselective methods for this compound are not extensively documented, general principles of asymmetric synthesis can be applied. For example, chiral ligands can be used to modify organometallic reagents, or chiral catalysts can be employed to promote the enantioselective addition. nih.gov

Recent advancements have focused on the development of catalytic systems that can overcome the steric challenges associated with the synthesis of highly congested tertiary alcohols. nih.govacs.org These methods often employ novel catalysts and reaction conditions to achieve high levels of stereoselectivity. nih.gov

Catalytic Cyanosilylation of α-Branched Ketones and Related Substrates

Catalytic cyanosilylation of ketones, followed by hydrolysis of the resulting cyanohydrin ether, is another effective method for the synthesis of α-hydroxy acids and can be adapted for the synthesis of tertiary alcohols. For α-branched ketones, which are precursors to highly congested tertiary alcohols, this reaction can be challenging.

The development of efficient catalysts for the cyanosilylation of sterically hindered ketones is an active area of research. researchgate.net Chiral catalysts can be used to achieve enantioselective cyanosilylation, providing access to chiral tertiary alcohols. The resulting cyanohydrins can be converted to the corresponding tertiary alcohols through various reductive or hydrolytic procedures.

Reduction of Ketones to Tertiary Alcohols: Chemo- and Stereoselectivity

The reduction of ketones is a fundamental transformation in organic synthesis that typically yields secondary alcohols. However, under specific conditions, it can be a part of a synthetic sequence leading to tertiary alcohols. The chemo- and stereoselectivity of ketone reduction are critical aspects, especially when other reducible functional groups are present in the molecule.

A variety of reducing agents are available for the reduction of ketones, ranging from simple metal hydrides like sodium borohydride (B1222165) and lithium aluminum hydride to more complex catalytic systems. youtube.com The choice of reagent and reaction conditions determines the selectivity of the reduction. For instance, certain reagents can selectively reduce ketones in the presence of esters or alkenes. nih.gov

Stereoselective reduction of ketones can be achieved using chiral reducing agents or by employing catalytic asymmetric hydrogenation. organic-chemistry.org This is particularly important when the ketone is prochiral, and the desired product is a specific stereoisomer of the corresponding alcohol. For the synthesis of a specific stereoisomer of this compound, a stereoselective reduction of a precursor ketone would be a crucial step. Recent studies have reported highly stereoselective methods for the reduction of cyclic ketones to their thermodynamically most stable alcohols using lithium and hydrated salts of transition metals. nih.gov

Multi-Component Reactions and Cascade Processes in Tertiary Alcohol Synthesis

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules. nih.gov These reactions involve the combination of three or more reactants in a single step to form a product that incorporates structural elements from all the starting materials. nih.gov Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. wikipedia.org

While specific MCRs or cascade reactions leading directly to this compound are not explicitly described in the literature, the principles of these methodologies can be applied to design efficient synthetic routes. For example, a multi-component reaction could potentially assemble the carbon skeleton of this compound from simpler starting materials in a single pot. organic-chemistry.org

Cascade reactions can be particularly useful for the construction of complex cyclic and acyclic structures. nih.gov20.210.105 A hypothetical cascade process for the synthesis of a precursor to this compound could involve an initial C-C bond formation followed by a series of cyclizations and rearrangements to build up the desired molecular framework. The efficiency of such processes lies in the ability to form multiple chemical bonds in a single operation without the need for isolating intermediates. wikipedia.org

Synthesis of Specifically Branched Alcohol Intermediates

The synthesis of specifically branched alcohol intermediates is crucial for the preparation of complex target molecules, including fragrances and pharmaceuticals. illinois.edu The structural features of this compound, with its specific branching pattern, highlight the importance of methods that allow for the precise installation of alkyl groups at desired positions.

The synthesis of such intermediates often relies on well-established organometallic chemistry, such as the use of Grignard and organolithium reagents. rutgers.edu Additionally, modern cross-coupling reactions and other catalytic methods have expanded the toolbox for creating complex branching patterns.

For instance, the synthesis of a precursor ketone to this compound would require the controlled assembly of the carbon skeleton with the correct branching. This could be achieved through a series of alkylation reactions or by employing more advanced strategies like conjugate additions to α,β-unsaturated systems.

Direct Synthesis Routes for Branched Alkanes and Alcohols from Renewable Feedstocks

The development of sustainable synthetic methods that utilize renewable feedstocks is a major goal in modern chemistry. rsc.org There is growing interest in the direct synthesis of branched alkanes and alcohols from biomass-derived platform molecules. mpg.de These approaches aim to reduce the reliance on fossil fuels and provide greener alternatives for the production of valuable chemicals.

While the direct synthesis of this compound from renewable feedstocks is still a futuristic goal, research in this area is paving the way for such possibilities. For example, methods are being developed for the conversion of biomass-derived sugars and polyols into a variety of chemical building blocks, including ketones and alcohols. mpg.de These intermediates could then be further transformed into more complex molecules like this compound using the synthetic strategies discussed in the previous sections.

Recent research has demonstrated the direct synthesis of gasoline and diesel range branched alkanes from acetone, which can be derived from lignocellulose. rsc.org This highlights the potential of using biomass as a starting point for the production of branched hydrocarbons and their functionalized derivatives.

Mechanistic Investigations of 2,2,4 Trimethylnonan 4 Ol Reactivity

Dehydration Pathways and Carbocation Intermediates in Tertiary Alcohols

The dehydration of alcohols to form alkenes is a fundamental organic reaction. For tertiary alcohols such as 2,2,4-trimethylnonan-4-ol, this process is particularly facile and proceeds through a carbocation intermediate. The stability of this intermediate plays a crucial role in the reaction mechanism and the distribution of products.

Elimination reactions of alcohols can proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). wikipedia.org The structure of the alcohol substrate is a key determinant of the operative pathway.

E1 Mechanism: This is a two-step mechanism that is characteristic of secondary and tertiary alcohols. chemistrysteps.comlibretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). masterorganicchemistry.com The subsequent departure of the water molecule is the rate-determining step and results in the formation of a carbocation intermediate. chemistrysteps.comchemicalnote.com A base (which can be a water molecule or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.org Due to the formation of a stable tertiary carbocation, branched tertiary alcohols like this compound predominantly undergo dehydration via the E1 pathway. researchgate.net

E2 Mechanism: This is a one-step, concerted mechanism where the abstraction of a β-proton by a base occurs simultaneously with the departure of the leaving group. wikipedia.orgchemicalnote.com This pathway is typical for primary alcohols, as the formation of a highly unstable primary carbocation is avoided. chemistrysteps.comlibretexts.org For the E2 mechanism to be favored over the E1 mechanism, a high concentration of a strong, sterically hindered base is typically required. masterorganicchemistry.com

The table below summarizes the key differences between the E1 and E2 mechanisms in the context of alcohol dehydration.

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Kinetics | Unimolecular (Rate = k[Alcohol]) | Bimolecular (Rate = k[Alcohol][Base]) |

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |

| Base | Weak base is sufficient | Requires a strong base |

| Rearrangements | Possible | Not possible |

Acidic catalysts are essential for the dehydration of alcohols as they facilitate the conversion of the poor leaving group (-OH) into a good leaving group (-OH2+). youtube.com The choice of acid and reaction conditions can influence both the rate of the reaction and the composition of the resulting alkene products.

Commonly used strong acids for alcohol dehydration include sulfuric acid (H2SO4) and phosphoric acid (H3PO4). chemistrysteps.com The reaction rate is dependent on the acidity of the medium; stronger acids can lead to faster dehydration. masterorganicchemistry.com For tertiary alcohols, the reaction can often be carried out under milder conditions (lower temperatures) compared to secondary or primary alcohols due to the lower activation energy for the formation of the stable tertiary carbocation. libretexts.org

Product selectivity in the dehydration of branched alcohols generally follows Zaitsev's Rule , which states that the major product will be the most substituted (and therefore most stable) alkene. chemicalnote.com This is because the abstraction of a proton from the carbon atom with the fewest hydrogen atoms leads to the most thermodynamically stable alkene. In the case of this compound, multiple alkene isomers can be formed, and their relative yields will be governed by the stability of the transition states leading to their formation. The use of strong, non-nucleophilic acids like H2SO4 or p-toluenesulfonic acid (TsOH) favors elimination over substitution. masterorganicchemistry.com

A hallmark of reactions proceeding through carbocation intermediates, such as the E1 dehydration of branched alcohols, is the potential for molecular rearrangements. masterorganicchemistry.com These rearrangements occur when a more stable carbocation can be formed through the migration of a neighboring group (a hydride ion or an alkyl group) to the positively charged carbon. libretexts.org

For example, during the dehydration of a secondary alcohol, the initially formed secondary carbocation might rearrange to a more stable tertiary carbocation via a hydride shift if a hydrogen atom is present on an adjacent tertiary carbon. libretexts.org Similarly, an alkyl shift can occur. These rearrangements lead to the formation of alkene products with a different carbon skeleton than the starting alcohol. youtube.comresearchgate.net While this compound itself forms a stable tertiary carbocation directly, analogs with different substitution patterns could undergo such rearrangements, leading to a complex mixture of isomeric alkenes. masterorganicchemistry.com

Nucleophilic Substitution Reactions of the Hydroxyl Group in Branched Tertiary Alcohols

The hydroxyl group of an alcohol is a poor leaving group, making alcohols generally unreactive towards nucleophilic substitution. reactory.app To facilitate substitution, the -OH group must first be converted into a better leaving group. unco.edu This is typically achieved by protonating the alcohol with a strong acid, which transforms the leaving group from hydroxide (B78521) (OH-) to water (H2O), a much more stable species. youtube.comreactory.app

For branched tertiary alcohols like this compound, nucleophilic substitution proceeds almost exclusively through an SN1 (substitution, nucleophilic, unimolecular) mechanism. libretexts.orglibretexts.orgunizin.org The SN2 pathway is sterically hindered by the bulky alkyl groups surrounding the tertiary carbon. unco.edu

The SN1 mechanism for a tertiary alcohol involves three key steps:

Protonation: The alcohol is protonated by a strong acid to form an alkyloxonium ion. libretexts.org

Carbocation Formation: The alkyloxonium ion spontaneously dissociates to form a stable tertiary carbocation and a water molecule. This is the slow, rate-determining step. unizin.org

Nucleophilic Attack: A nucleophile attacks the carbocation to form the final substitution product. libretexts.org

The reactivity order for alcohols in SN1 reactions is 3° > 2° > 1°, reflecting the stability of the carbocation intermediate. libretexts.orglibretexts.org

An alternative method for activating an alcohol towards nucleophilic substitution involves converting it into a sulfonate ester, such as a tosylate. reactory.appunizin.org This creates a very good leaving group that can be displaced by a wide range of nucleophiles. youtube.com

Investigation of Radical-Mediated Reactions and Rearrangements involving Tertiary Alcohols

In addition to ionic pathways, tertiary alcohols can also participate in radical-mediated reactions. The generation of tertiary carbon radicals from alcohols represents a significant challenge in synthetic chemistry but offers powerful methods for C-C bond formation. acs.org

Recent advances have shown that tertiary alcohols can be directly converted into tertiary carbon radicals. For instance, a titanium-catalyzed reaction can achieve the dehydroxylative alkylation of tertiary alcohols. acs.org This method involves the homolysis of the C-OH bond, generating a tertiary radical that can then react with various electrophiles. acs.org This approach is highly selective for tertiary alcohols, leaving primary and secondary alcohols unreacted. acs.org

Visible-light photoredox catalysis provides another avenue for generating tertiary carbon radicals from either tertiary alcohols or their corresponding carboxylic acids. nsf.gov In these systems, an iridium-based photocatalyst can initiate a process that leads to the formation of a tertiary radical, which can then undergo addition reactions to electron-deficient dienes, for example. nsf.gov These radical-mediated processes are valuable for constructing quaternary carbon centers, which are common motifs in complex molecules. nsf.gov

While carbocation rearrangements are common, rearrangements of radical intermediates are also known, although they may follow different pathways and driving forces. The study of radical reactions involving complex tertiary alcohols continues to be an active area of research.

Catalysis in Transformations Involving 2,2,4 Trimethylnonan 4 Ol

Homogeneous Catalysis for Stereoselective Alcohol Functionalization

Homogeneous catalysis offers a powerful platform for the stereoselective functionalization of alcohols, a key transformation in modern organic synthesis. For sterically hindered tertiary alcohols like 2,2,4-Trimethylnonan-4-ol, achieving high levels of stereoselectivity presents a significant challenge due to the crowded environment around the hydroxyl group. However, advancements in catalyst design have led to systems capable of overcoming these steric barriers.

One notable approach involves the kinetic resolution of tertiary alcohols. For instance, a method has been developed for the kinetic resolution of propargylic tertiary alcohols that are decorated with a nitrogen donor group. This process utilizes a copper(I)-based catalyst system for a dehydrogenative Si-O coupling reaction with a highly reactive, strained, silicon-stereogenic cyclic silane. nih.gov This reagent-controlled silylation demonstrates that with the right combination of a reactive reagent and a suitable catalyst, stereoselective functionalization of even hindered alcohols is achievable.

Furthermore, the development of ruthenium PNP pincer complexes has demonstrated the potential for highly selective conversions of alcohols. dtu.dk While much of this research has focused on upgrading primary alcohols like ethanol (B145695) to higher primary or secondary alcohols, the principles of catalyst design, particularly the tuning of steric and electronic properties of the ligand, are applicable to more complex substrates. dtu.dk The ability to control selectivity towards either primary or secondary alcohol products in the Guerbet reaction highlights the nuanced control offered by homogeneous catalysts. dtu.dk For a bulky tertiary alcohol such as this compound, analogous strategies could be envisioned for enantioselective C-H functionalization or other coupling reactions, provided a suitable catalytic system is designed.

The table below summarizes representative homogeneous catalyst systems applicable to the functionalization of alcohols.

| Catalyst System | Reaction Type | Substrate Class | Key Feature |

| Copper(I) / Strained Silane | Kinetic Resolution (Silylation) | Donor-functionalized tertiary alcohols | Reagent-controlled stereoselectivity for hindered alcohols. nih.gov |

| Ruthenium PNP Pincer Complexes | Guerbet Condensation / Upgrading | Primary alcohols (e.g., ethanol) | Ligand-tuned selectivity for primary vs. secondary alcohol products. dtu.dk |

| Chiral Lewis Acids | Diels-Alder Reaction | Cinnamates | Asymmetric counteranion-directed catalysis. |

Heterogeneous Catalysis in Dehydration and Condensation Reactions

Heterogeneous catalysts are crucial in industrial processes due to their stability, ease of separation, and recyclability. For transformations involving this compound, such as dehydration to form alkenes or its use in condensation reactions, heterogeneous systems offer significant advantages.

The dehydration of tertiary alcohols proceeds readily via an E1 mechanism involving a stable tertiary carbocation intermediate. Acidic solid catalysts like zeolites, sulfated zirconia, or supported mineral acids are effective for this transformation. The choice of catalyst can influence the selectivity towards different isomeric alkene products, which in the case of this compound would primarily be 2,2,4-trimethyl-3-nonene and 2,2,4-trimethyl-4-nonene.

Condensation reactions, such as aldol (B89426) or Guerbet-type reactions, are fundamental C-C bond-forming processes. The Guerbet reaction, which couples alcohols to produce longer-chain alcohols, is typically catalyzed by materials possessing both acidic and basic sites. acs.org Heterogeneous catalysts like metal oxides, metal phosphates, and supported transition metals are important for this process. acs.org The balance of acid-base properties on the catalyst surface is critical for steering the reaction selectivity. acs.org For a bulky tertiary alcohol, direct participation in a Guerbet-type condensation as the hydroxyl-bearing reactant is unlikely due to the absence of an α-hydrogen. However, it could potentially act as a substrate in related condensation or addition reactions.

Aldol condensation reactions, which can be catalyzed by solid acids or bases, are another important class of C-C bond-forming reactions. umass.eduresearchgate.net The selectivity of these reactions can be controlled by the catalyst's properties, such as pore size and the nature of the active sites. umass.edu For example, solid acid catalysts with -SO3H functional groups can favor the formation of specific condensation products. umass.edu

The following table outlines various heterogeneous catalysts and their applications in alcohol transformations.

| Catalyst Type | Reaction | Key Characteristics |

| Zeolites, Solid Acids | Alcohol Dehydration | Promote dehydration via carbocation intermediates; product selectivity can be tuned. |

| Metal Oxides (e.g., MgO, CaO) | Aldol Condensation | Basic sites catalyze C-C bond formation; can exhibit high activity. researchgate.netvirginia.edu |

| Metal Phosphates (e.g., Hydroxyapatite) | Guerbet Coupling | Possess both acidic and basic sites necessary for the multi-step reaction sequence. virginia.edu |

| Supported Metals (e.g., Ag, Cu) | Oxidative Dehydrogenation, Condensation | Can be tailored for selective oxidation or coupling reactions. acs.orgmdpi.com |

Double Metal Cyanide (DMC) Catalysis in Alcohol Alkoxylation

Double metal cyanide (DMC) complexes are exceptionally active heterogeneous catalysts for the ring-opening polymerization of epoxides, a process known as alkoxylation. researchgate.net This reaction is used to produce polyether polyols from a starter molecule containing an active hydrogen atom, such as an alcohol. dtu.dk Therefore, this compound can serve as an initiator for the synthesis of specialized polyether polyols.

DMC catalysts, typically based on zinc hexacyanocobaltate, are preferred over traditional alkaline catalysts (e.g., KOH) because they lead to products with lower levels of unsaturation and allow for the production of higher molecular weight polyols with narrow molecular weight distributions. virginia.edu The high activity of DMC catalysts allows them to be used at very low concentrations (ppm range), which often eliminates the need for a catalyst removal step from the final product. virginia.edumdpi.com

The synthesis of DMC catalysts involves the reaction of a metal salt (like zinc chloride) with a metal cyanide salt (like potassium hexacyanocobaltate) in the presence of an organic complexing agent, often an alcohol such as tert-butanol. nih.govmdpi.com The presence of this complexing agent and an excess of the metal salt is crucial for achieving high catalytic activity. researchgate.net The alkoxylation process is applicable to a wide variety of active hydrogen-containing compounds, including alcohols, polyols, and carboxylic acids. dtu.dk When using this compound as a starter, the resulting polyether chain would grow from the hydroxyl group, leading to a polymer with a bulky, hydrophobic end-group, which could be desirable for specific applications such as surfactants or lubricants.

| Catalyst | Initiator (Example) | Monomer | Product | Key Advantage |

| Double Metal Cyanide (DMC) | This compound | Propylene Oxide, Ethylene Oxide | Polyether Polyol | High activity, low unsaturation, narrow MWD. virginia.edu |

Rhenium-Catalyzed Dehydration of Alcohols: Mechanistic Insights

Rhenium-based complexes, such as methyltrioxorhenium (MTO), are potent homogeneous catalysts for the dehydration of various alcohols to their corresponding olefins. acs.org The mechanism of this transformation has been studied through both experimental and computational (DFT) methods. These studies confirm the involvement of a carbenium ion intermediate in the catalytic cycle, which is particularly relevant for the dehydration of tertiary alcohols like this compound, as they can form relatively stable tertiary carbocations.

The catalytic cycle is understood to involve several proton transfer steps. The alcohol coordinates to the rhenium center, and subsequent proton transfers facilitate the departure of a water molecule to generate the carbocation intermediate. A final proton abstraction from the carbocation leads to the formation of the alkene product and regeneration of the catalyst.

While highly active, a significant issue with supported rhenium catalysts used in deoxydehydration reactions is catalyst deactivation due to leaching. Rhenium can leach from the support, induced by the formation of a soluble glycolate (B3277807) complex with the diol substrate. This leaching leads to a contribution from homogeneous catalysis, even when a heterogeneous catalyst is initially employed. Strategies to minimize this deactivation include using a suitable support material, optimizing the rhenium loading, and carefully selecting the reaction solvent.

Novel Catalytic Systems for Selective C-C Bond Cleavage in Tertiary Alcohols

The selective cleavage of inert C-C bonds is a challenging but highly valuable transformation for reorganizing molecular skeletons. For tertiary alcohols, the C-C bond adjacent to the hydroxyl-bearing carbon is a target for cleavage. Several novel catalytic systems have been developed to address this challenge.

Copper-based catalysts have shown promise in this area. Systems employing copper salts, sometimes in combination with ligands like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can facilitate the aerobic oxidative cleavage of C-C bonds in alcohols. For example, copper-catalyzed aerobic oxidation has been successfully used to cleave the C-C bonds of β-alkoxy alcohols and various diols to yield aldehydes. The mechanism can proceed through the oxidation of the alcohol to a ketone, followed by C-C bond cleavage.

Heterogeneous catalysts are also being explored for C-C bond cleavage. Cobalt nanoparticles have been developed for the cleavage of C(OH)-C bonds in various alcohols. This provides a direct route to restructure molecules and is relevant for biomass valorization and organic synthesis.

Another innovative approach is the use of photocatalysis. A method for the redox-neutral isomerization of cyclic alcohols to linear ketones via C-C bond scission has been reported. This process involves the generation of a key alkoxy radical intermediate through a proton-coupled electron transfer (PCET) process, which then undergoes β-scission to cleave a C-C bond. While demonstrated on cyclic systems, the fundamental principle of generating an alkoxy radical to induce C-C cleavage could be applied to acyclic tertiary alcohols like this compound.

The table below highlights some of the novel catalytic systems for C-C bond cleavage in alcohols.

| Catalyst System | Reaction Type | Key Feature |

| Copper-based catalysts (e.g., CuBr2, CuCl) | Aerobic Oxidative C-C Cleavage | Can convert β-alkoxy alcohols and diols to aldehydes. |

| Heterogeneous Cobalt Nanoparticles | C(OH)-C Bond Cleavage | Enables direct reorganization of alcohol molecular skeletons. |

| Photocatalysis (e.g., Iridium-based) | Redox-Neutral Isomerization via C-C Scission | Generates alkoxy radicals via PCET to induce cleavage. |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like 2,2,4-trimethylnonan-4-ol. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular skeleton. omicsonline.org For this compound, the ¹H NMR spectrum would show characteristic signals for the different methyl, methylene, and methine protons, while the ¹³C NMR spectrum would identify all 12 carbon atoms in their unique chemical environments. slideshare.net The chemical shifts in ¹³C NMR for carbons adjacent to the hydroxyl group are particularly distinctive, typically appearing in the 50-70 ppm range for tertiary alcohols. quimicaorganica.orgweebly.com

Given the chiral center at C4, this compound can exist as a pair of enantiomers. While standard NMR does not distinguish between enantiomers, derivatization with a chiral agent can create diastereomers, which are distinguishable by NMR. More advanced NMR techniques are crucial for assigning the stereochemistry and for characterizing novel derivatives. chinesechemsoc.org Two-dimensional (2D) NMR experiments are particularly powerful:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons through bonds. numberanalytics.comyoutube.com This would be used to trace the carbon chain of this compound.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s). omicsonline.orgnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the entire molecular structure, especially around quaternary carbons like C2 and C4. omicsonline.orgnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This through-space correlation experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry in diastereomeric derivatives. numberanalytics.com

In research involving the synthesis of novel derivatives of this compound, these 2D NMR techniques are essential for confirming the new structures and their stereochemical configurations. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges for analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~0.9 (s) | ~29 |

| C2 (C) | - | ~35 |

| C2-CH₃ (x2) | ~0.9 (s) | ~29 |

| C3 (CH₂) | ~1.5 (s) | ~50 |

| C4 (C-OH) | - | ~73 |

| C4-CH₃ | ~1.1 (s) | ~27 |

| C5 (CH₂) | ~1.4 (m) | ~40 |

| C6 (CH₂) | ~1.3 (m) | ~24 |

| C7 (CH₂) | ~1.3 (m) | ~32 |

| C8 (CH₂) | ~1.3 (m) | ~23 |

| C9 (CH₃) | ~0.9 (t) | ~14 |

| OH | ~1.2 (s, variable) | - |

Vibrational Spectroscopy (Infrared and Raman) for Monitoring Reaction Progress and Structural Changes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for real-time reaction monitoring and for identifying key functional groups in molecules like this compound. cdnsciencepub.comuib.no These techniques are particularly useful in tracking the synthesis of this tertiary alcohol, which is often prepared via the Grignard reaction between a suitable ketone (e.g., 2,2-dimethylnonan-4-one) and a methylmagnesium halide. researchgate.netorganicchemistrytutor.com

Monitoring Reaction Progress: During the synthesis, IR or Raman spectroscopy can be used in-situ with a fiber-optic probe to monitor the disappearance of the reactant and the appearance of the product. rsc.org The key spectral change would be the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone, typically found around 1715 cm⁻¹. Simultaneously, a broad, strong O-H stretching band characteristic of the alcohol product will appear in the 3200-3500 cm⁻¹ region due to hydrogen bonding. libretexts.org The C-O stretching band of the tertiary alcohol also emerges, expected around 1150-1200 cm⁻¹. quimicaorganica.orgspectroscopyonline.com By tracking the intensity of these key peaks over time, the reaction kinetics and endpoint can be determined without the need for manual sampling. rsc.orgresearchgate.net

Structural Characterization: The IR and Raman spectra provide a unique fingerprint for this compound. For a similar isomer, 2,6,8-trimethyl-4-nonanol (B85493), the gas-phase IR spectrum shows characteristic absorptions that can be used as a reference. nist.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. For instance, the C-C backbone vibrations are often stronger and more resolved in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Positions are based on typical values for tertiary alcohols and data from related isomers. quimicaorganica.orgspectroscopyonline.comnist.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | IR | 3500 - 3200 | Strong, Broad | Due to intermolecular hydrogen bonding. libretexts.org |

| C-H Stretch (sp³) | IR, Raman | 3000 - 2850 | Strong | From alkyl chains. |

| C-O Stretch | IR | 1200 - 1150 | Medium-Strong | Characteristic for tertiary alcohols. quimicaorganica.org |

| O-H Bend (in-plane) | IR | 1400 - 1300 | Medium | Often coupled with CH₃ bending modes. |

| C-H Bend (CH₃ and CH₂) | IR | 1470 - 1365 | Medium | Scissoring and bending vibrations. |

| O-H Wag (out-of-plane bend) | IR | ~650 | Medium, Broad |

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is crucial for confirming its synthesis and identifying any intermediates or byproducts.

In a typical electron ionization (EI) mass spectrum, tertiary alcohols like this compound often exhibit a very weak or entirely absent molecular ion ([M]⁺) peak. whitman.educhemistrynotmystery.com This is due to the high instability of the molecular ion, which readily undergoes fragmentation. The fragmentation is dominated by two main pathways:

Alpha (α)-Cleavage : This involves the cleavage of a C-C bond adjacent to the oxygen atom. This is the most favorable fragmentation pathway for alcohols as it leads to the formation of a stable, resonance-stabilized oxonium ion. dummies.com For this compound (MW = 186.34 g/mol ), α-cleavage can result in the loss of different alkyl radicals. The most likely cleavage would be the loss of the pentyl radical (C₅H₁₁) to form a highly stable tertiary carbocation fragment.

Dehydration : The loss of a water molecule (H₂O, 18 Da) is another common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. whitman.edu

The mass spectrum of a structural isomer, 2,6,8-trimethyl-4-nonanol, available in the NIST database, provides a useful reference for the expected fragmentation. nist.gov The analysis of crude reaction mixtures from a synthesis can be performed by GC-MS, where the mass spectrometer acts as a detector for the gas chromatograph, providing mass spectra for each separated component. nih.govchinesechemsoc.org

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound (MW=186.3)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure/Origin | Notes |

| 171 | [M - CH₃]⁺ | Loss of a methyl group. |

| 168 | [M - H₂O]⁺ | Loss of water (dehydration), characteristic of alcohols. whitman.edu |

| 129 | [M - C₄H₉]⁺ | Loss of a butyl radical via α-cleavage. |

| 115 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical via α-cleavage. |

| 59 | [C₃H₇O]⁺ | Fragment from α-cleavage, e.g., [(CH₃)₂COH]⁺. A common tertiary alcohol fragment. |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation, a very stable fragment from the neopentyl group. |

Chromatographic Techniques (GC, HPLC) for Mixture Analysis and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture, which is a critical step in the analysis of reaction products from the synthesis of this compound.

Gas Chromatography (GC): GC is the method of choice for analyzing volatile compounds like alcohols, making it ideal for assessing the purity of a this compound sample. labmanager.comnih.gov In a typical synthesis, a GC analysis of the crude reaction mixture can separate the final product from unreacted starting materials, solvents, and any byproducts. The retention time of the compound is characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). By coupling the GC to a mass spectrometer (GC-MS), each separated peak can be identified based on its mass spectrum, providing a powerful tool for mixture analysis. labmanager.com

High-Performance Liquid Chromatography (HPLC): While GC is suitable for analysis, High-Performance Liquid Chromatography (HPLC) is particularly valuable for the separation of isomers and for preparative scale purification of non-volatile derivatives. Since this compound possesses a stereocenter at C4, a synthetic route will typically produce a racemic mixture of (R)- and (S)-enantiomers. To separate these enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Alternatively, if the molecule contains more than one stereocenter, diastereomers can be formed. Diastereomers have different physical properties and can often be separated using standard, non-chiral HPLC on stationary phases like silica (B1680970) or C18. omicsonline.orgnih.gov For instance, if a derivative of this compound is created that introduces a second chiral center, the resulting diastereomers could be separated by reverse-phase or normal-phase HPLC. hplc.eusigmaaldrich.com The choice of mobile phase and stationary phase is critical and often requires significant method development to achieve optimal separation. chromforum.org

Hyphenated Analytical Techniques for Comprehensive Profiling of Complex Mixtures

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures that may contain this compound. core.ac.ukresearchgate.netugent.be These techniques provide two dimensions of data for each analyte, greatly increasing the confidence of identification.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is the most common hyphenated technique for the analysis of volatile and semi-volatile compounds. It is routinely used in industrial and research settings to analyze complex hydrocarbon mixtures. labmanager.comcore.ac.uk In the context of this compound, GC-MS would be used to:

Confirm the identity of the synthesized product by matching its retention time and mass spectrum to a reference standard.

Identify and quantify impurities, byproducts (e.g., elimination products), and residual reactants in the product mixture. chinesechemsoc.org

Analyze for isomers of this compound that may have formed through rearrangements during synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for less volatile or thermally unstable derivatives of this compound. It is also the premier technique for analyzing the separation of diastereomers and for monitoring reactions in solution that are not amenable to GC. The use of soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) often allows for the detection of the molecular ion, which can be challenging with EI-GC-MS.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For extremely complex structural elucidation problems, LC-NMR provides a direct link between chromatographic separation and NMR spectroscopy. The eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated peaks. This powerful, albeit less common, technique can provide unambiguous structural and stereochemical information on components of a complex mixture without the need for prior isolation.

Computational Chemistry and Theoretical Modeling of 2,2,4 Trimethylnonan 4 Ol Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

There is no available research that specifically employs Density Functional Theory (DFT) to investigate the reaction mechanisms and transition states involving 2,2,4-trimethylnonan-4-ol. Such studies would be invaluable for understanding the intricacies of its synthesis and reactivity, including dehydration, oxidation, or esterification reactions. DFT calculations could provide critical data on activation energies and the geometries of transition state structures, offering a detailed map of the reaction pathways.

Molecular Modeling of Stereochemical Outcomes in Catalytic Processes

The stereochemistry of this compound, which possesses a chiral center at the C4 position, presents an interesting area for computational study. However, there are no specific molecular modeling studies that focus on predicting the stereochemical outcomes of catalytic processes involving this alcohol. Theoretical models could be instrumental in designing stereoselective catalysts for its synthesis or for reactions where it is used as a chiral starting material.

Prediction of Conformational Preferences and Intermolecular Interactions

While basic physical properties of this compound are known, detailed computational predictions of its conformational preferences and intermolecular interactions are not found in the literature. A systematic conformational analysis would reveal the most stable three-dimensional structures of the molecule, which is crucial for understanding its physical properties and how it interacts with other molecules. Such studies could also elucidate the nature and strength of hydrogen bonding and van der Waals forces.

Elucidation of Catalyst-Substrate Interactions through Computational Methods

The interaction between a catalyst and a substrate is fundamental to catalytic activity and selectivity. For this compound, there is a lack of computational studies aimed at elucidating these interactions. Computational methods could model the binding of this alcohol to a catalyst's active site, providing insights into the binding affinity and the specific interactions that drive the catalytic process. This information is vital for the rational design of new and more efficient catalysts.

Applications of 2,2,4 Trimethylnonan 4 Ol As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Molecules and Natural Product Synthesis

Role in the Development of Functionalized Materials and Specialty Chemicals

Branched-chain alcohols and their derivatives often find applications in the formulation of functionalized materials and specialty chemicals. For example, the related compound 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, which shares a similar trimethylated structure, is utilized as a coalescing solvent in latex paints, inks, and industrial coatings. It also acts as a chemical intermediate for plasticizers. This suggests that 2,2,4-trimethylnonan-4-ol could potentially be modified to create similar functional materials. Furthermore, isomers like 2,6,8-trimethyl-4-nonanol (B85493) are used in applications such as lube additives and rubber chemicals. nama-group.com

Precursor in the Synthesis of Surfactants and Detergents

The amphiphilic nature of long-chain alcohols, which possess both hydrophobic and hydrophilic properties, makes them excellent precursors for surfactants and detergents. While direct evidence for this compound is scarce, its isomer 2,4,6-trimethylnonan-4-ol (B13191066) is known to be an intermediate in the synthesis of surfactants. nih.gov Another isomer, 2,6,8-trimethyl-4-nonanol, can be modified with polyoxyethylene glycol chains to produce nonionic surfactants. epa.gov These types of surfactants have a wide range of applications. The general principle involves the chemical modification of the alcohol's hydroxyl group to introduce a more polar head group, thereby enhancing its surface-active properties. The synthesis of nonionic surfactants from polytriethanolamine is a known process that can utilize such alcohol precursors. tcichemicals.com

Chemical Transformations for Diverse Synthetic Targets

The chemical reactivity of this compound, as a tertiary alcohol, allows for a variety of chemical transformations to produce diverse synthetic targets. Key reactions would include:

Dehydration: Elimination of the hydroxyl group to form an alkene. This process can be controlled to yield different isomeric alkenes, which can then undergo further reactions such as polymerization or addition reactions.

Esterification: Reaction with carboxylic acids or their derivatives to form esters. These esters can have applications as plasticizers, solvents, or fragrances.

Etherification: Conversion of the alcohol to an ether, which can alter the solubility and reactivity of the molecule.

Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions, opening up further synthetic pathways.

These transformations highlight the versatility of this compound as a building block in organic synthesis, even though specific industrial applications are not widely documented.

Environmental Fate and Biodegradation Studies of Branched Alcohols, Including 2,2,4 Trimethylnonan 4 Ol

The environmental fate of branched alcohols, such as the tertiary alcohol 2,2,4-trimethylnonan-4-ol, is largely determined by their susceptibility to microbial degradation. This section explores the pathways of biodegradation, the structural and environmental factors influencing this process, their persistence in the environment, and the degradation of related ethoxylated compounds.

Stereochemical Considerations and Isomerism of 2,2,4 Trimethylnonan 4 Ol

Analysis of Diastereomeric and Enantiomeric Forms of Branched Tertiary Alcohols

Branched tertiary alcohols, such as 2,2,4-trimethylnonan-4-ol, can exist as enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.com When a molecule contains a single chiral center, as is the case here, it will have a pair of enantiomers (R and S forms). If additional chiral centers were present within the molecule, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

The synthesis of chiral tertiary alcohols often presents a challenge due to the steric hindrance around the tertiary carbon. wordpress.comnih.gov However, recent advancements have led to highly diastereo- and enantioselective methods for their preparation. chinesechemsoc.org For instance, the catalytic enantioselective addition of nucleophiles to racemic ketones has emerged as a powerful strategy for constructing chiral tertiary alcohols with adjacent stereocenters. chinesechemsoc.org

The analysis and characterization of these stereoisomers typically involve techniques such as chiral chromatography (HPLC or SFC) to separate the enantiomers and determine their enantiomeric excess (ee) or enantiomeric ratio (er). nih.gov Spectroscopic methods, including NMR, are used to determine the diastereomeric ratio (dr) in mixtures of diastereomers. nih.gov

Table 1: Key Concepts in Stereoisomerism

| Term | Definition | Example |

| Stereoisomers | Isomers with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com | Enantiomers and Diastereomers |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com | (R)-2,2,4-Trimethylnonan-4-ol and (S)-2,2,4-Trimethylnonan-4-ol |

| Diastereomers | Stereoisomers that are not mirror images of each other. masterorganicchemistry.com | A molecule with two chiral centers, such as (2R, 3R)-tartaric acid and (2R, 3S)-tartaric acid. masterorganicchemistry.com |

| Chiral Center | A carbon atom bonded to four different groups. | The C4 carbon in this compound. |

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of a branched tertiary alcohol significantly influences its reactivity and the distribution of products in a chemical reaction. The spatial arrangement of the bulky substituents around the chiral center can dictate the accessibility of the hydroxyl group and the trajectory of an incoming reagent. This steric hindrance is a major factor in the reactions of tertiary alcohols. wordpress.comnih.gov

For instance, in nucleophilic substitution reactions, the SN2 pathway, which proceeds with an inversion of stereochemistry, is generally disfavored at tertiary centers due to severe steric hindrance. wordpress.comnih.gov This makes stereospecific reactions challenging. However, methods have been developed that allow for the stereochemical inversion of tertiary alcohols, proceeding through a process that resembles an SN1 reaction with a high degree of enantioselectivity. wordpress.comnih.gov

In elimination reactions, the stereochemistry of the starting alcohol can influence the regioselectivity and stereoselectivity of the resulting alkene. The relative orientation of the leaving group (the hydroxyl group) and the proton to be abstracted plays a crucial role in determining the major and minor products.

Furthermore, in enzyme-catalyzed reactions, the stereochemistry of the substrate is paramount. Enzymes are chiral catalysts and often exhibit high stereoselectivity, preferentially reacting with one enantiomer over the other. researchgate.net This principle is exploited in the kinetic resolution of racemic tertiary alcohols, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. researchgate.netadvanceseng.com

Table 2: Influence of Stereochemistry on Reactions

| Reaction Type | Influence of Stereochemistry |

| Nucleophilic Substitution | Steric hindrance around the tertiary center often disfavors SN2 reactions. wordpress.comnih.gov Specialized methods are required for stereoinversion. wordpress.comnih.gov |

| Elimination | The stereochemical arrangement of the leaving group and adjacent protons can determine the alkene product's stereochemistry. |

| Enzymatic Reactions | Enzymes exhibit high stereoselectivity, often reacting with only one enantiomer of a racemic mixture. researchgate.net |

Development of Methods for Stereoisomer Resolution and Characterization

The separation of enantiomers, a process known as resolution, is a critical step in obtaining stereochemically pure samples of chiral compounds like this compound. Several methods have been developed for the resolution of tertiary alcohols.

One common approach is chiral chromatography , where the enantiomers are separated on a chiral stationary phase. This technique is widely used for both analytical and preparative-scale separations. nih.gov

Another powerful method is kinetic resolution . researchgate.netadvanceseng.com This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This results in a mixture of one unreacted enantiomer and a product derived from the other enantiomer, which can then be separated. Enzyme-catalyzed acylative kinetic resolution is a well-established technique for resolving alcohols. researchgate.net More recently, kinetic resolution using chiral N-heterocyclic carbene (NHC) catalysts has been developed for tertiary alcohols. advanceseng.com

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomeric product. researchgate.net This often involves the use of a racemization catalyst in conjunction with the resolution catalyst. ncats.ionih.govacs.org

The characterization of the resolved stereoisomers relies on various analytical techniques. The enantiomeric ratio or enantiomeric excess is typically determined by chiral HPLC or SFC. nih.gov The absolute configuration of the enantiomers (i.e., whether they are R or S) can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with a known standard.

Future Research Directions and Emerging Trends in 2,2,4 Trimethylnonan 4 Ol Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of sophisticated catalytic systems will be pivotal in unlocking the synthetic potential of 2,2,4-trimethylnonan-4-ol. Future research will likely focus on catalysts that can achieve high selectivity in various transformations. For instance, the selective oxidation of the tertiary alcohol to a ketone or further to an ester without cleaving the carbon-carbon bonds presents a significant challenge. Similarly, developing catalysts for the stereoselective introduction of functional groups at or near the sterically hindered hydroxyl group would be a valuable pursuit. The exploration of enzymatic and biomimetic catalysts could also offer pathways to highly specific transformations under mild conditions, aligning with the principles of green chemistry.

Exploration of Sustainable and Green Synthesis Routes

Future synthetic strategies for this compound are expected to prioritize sustainability and green chemistry principles. This includes the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of environmentally benign solvents and catalysts. One potential avenue is the development of one-pot synthesis methods that minimize purification steps and solvent usage. Additionally, flow chemistry approaches could offer enhanced safety, efficiency, and scalability for the synthesis of this and related long-chain tertiary alcohols. Research into biocatalytic routes, leveraging enzymes to construct the carbon skeleton and introduce the hydroxyl group, could provide a highly sustainable and selective method of production.

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced in situ spectroscopic techniques are poised to play a central role in these investigations. For example, in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be employed to monitor the formation and consumption of intermediates in real-time, providing valuable insights into reaction kinetics and pathways. The application of techniques like stopped-flow spectroscopy could help in studying fast reactions, while computational modeling and density functional theory (DFT) calculations will complement experimental data to provide a comprehensive picture of the reaction mechanisms at a molecular level.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structure of this compound, with its long alkyl chain and sterically hindered hydroxyl group, suggests potential applications in materials science. Future interdisciplinary research could explore its use as a building block for novel polymers and functional materials. For instance, it could be incorporated into polyesters or polyurethanes to impart specific properties such as hydrophobicity, thermal stability, or altered mechanical characteristics. Its branched structure might be leveraged to create polymers with amorphous properties or to act as a plasticizer. Furthermore, the hydroxyl group could serve as an anchor point for surface modification of materials, tailoring their surface energy and compatibility with other substances. The exploration of its potential in the formulation of lubricants, surfactants, or as a component in liquid crystals represents other exciting avenues for future investigation at the intersection of organic chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.